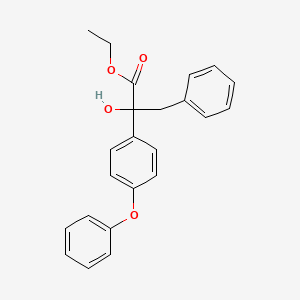

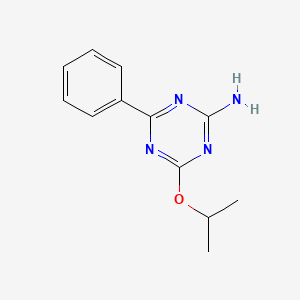

4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine" is a derivative of the 1,3,5-triazine family, which is known for its wide range of applications in pharmaceuticals, agriculture, and materials science. The triazine core is a versatile scaffold that can be functionalized to create a variety of compounds with different properties and activities. Although the specific compound is not directly mentioned in the provided papers, the research on related triazine derivatives offers insights into the potential characteristics and applications of such compounds.

Synthesis Analysis

The synthesis of triazine derivatives often involves the interaction of various intermediates with reagents to furnish the desired triazine products. For instance, the paper titled "3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine: An Efficient Key Precursor for Novel Synthesis of Some Interesting Triazines and Triazepines as Potential Anti-Tumor Agents" describes the synthesis of triazine derivatives through the reaction of an intermediate with hydrazonyl halides and other reagents . This suggests that similar synthetic strategies could be employed for the synthesis of "4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine," potentially involving the use of isopropoxy and phenyl groups as substituents on the triazine ring.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the presence of a six-membered ring containing three nitrogen atoms. The substitution pattern on the triazine ring can significantly influence the properties of the compound. For example, the introduction of alkyl or acyl side chains can affect the crystallinity and melting temperatures of the resulting polymers, as discussed in the papers on the synthesis of new comb-like polymers from triazine derivatives . The molecular structure of "4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine" would include an isopropoxy group and a phenyl ring, which could impact its physical properties and reactivity.

Chemical Reactions Analysis

Triazine derivatives can undergo various chemical reactions, depending on the functional groups present on the ring. The papers provided discuss reactions such as alkylation, condensation with active methylene compounds, and reactions with chlorinated compounds . These reactions can lead to the formation of a wide range of products, including polymers and other heterocyclic compounds. The specific chemical reactions of "4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine" would depend on the reactivity of the isopropoxy and phenyl substituents, as well as the conditions under which the reactions are carried out.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives can vary widely. The presence of different substituents can influence properties such as glass transition temperature, crystallinity, and solubility . For example, the length of the alkyl side chain in comb-like polymers derived from triazine affects their crystallization behavior . Similarly, the presence of a phenyl group could confer additional rigidity and impact the thermal properties of the compound. The isopropoxy group in "4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine" might also affect its solubility and interaction with other molecules.

Scientific Research Applications

Synthesis and Applications

Novel Synthesis Techniques : A method for synthesizing diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, including derivatives like 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine, has been developed using microwave irradiation. This process includes a three-component reaction from cyanoguanidine, aromatic aldehydes, and cyclic amines. This technique has been shown to produce compounds with potential antileukemic activity (Dolzhenko et al., 2021).

Heterocyclic Synthesis : Research on the regioselective synthesis of 2-aminotriazinones has been reported, demonstrating the potential of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine in creating novel heterocyclic compounds (Sanemitsu et al., 1983).

Chemical Modification and Biological Activity : There's a study on the synthesis of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines, suggesting the versatility of similar triazine compounds in producing biologically active substances, including CGRP receptor antagonists (Lim et al., 2014).

Advanced Material Synthesis : The synthesis of luminescent covalent-organic polymers using derivatives of 1,3,5-triazine, like 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine, has been reported. These polymers have applications in detecting nitroaromatic explosives and small organic molecules (Xiang & Cao, 2012).

Antitubercular and Antimicrobial Potential : A study on the synthesis of triazine-linked pyrazole heterocyclics highlighted the antimicrobial and antitubercular potential of such compounds, indicating the importance of triazine derivatives in pharmaceutical research (Deohate & Mulani, 2020).

Material Science and Engineering

- Polyamide Synthesis : Research on the synthesis of phenyl-1,3,5-triazine functional aromatic polyamides, akin to 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine, has been conducted. These polymers show high thermal stability and potential for use in advanced material applications (Yu et al., 2012).

Safety And Hazards

properties

IUPAC Name |

4-phenyl-6-propan-2-yloxy-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-8(2)17-12-15-10(14-11(13)16-12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBWCSZMEIWKNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=NC(=N1)N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B1326975.png)

![[2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327008.png)

![{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine](/img/structure/B1327011.png)

![4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1327012.png)